L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester
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Overview
Description
This compound belongs to the class of organic compounds known as folic acids . These are heterocyclic compounds based on the 4-[(pteridin-6-ylmethyl)amino]benzoic acid skeleton conjugated with one or more L-glutamate units .
Molecular Structure Analysis
The molecular structure of this compound is based on the 4-[(pteridin-6-ylmethyl)amino]benzoic acid skeleton conjugated with one or more L-glutamate units . The molecular weight is 440.4127 g/mol .Scientific Research Applications
Synthesis and Characterization
Poly(gamma-glutamyl) conjugates of methotrexate : Research has focused on the synthesis of methotrexate poly(gamma-L-glutamate)s with various glutamate units. Key steps include peptide coupling, removal of blocking groups, and introduction of the (2,4-diamino-6-pteridinyl)methyl grouping. This process contributes to a deeper understanding of drug conjugation and targeted delivery mechanisms (Piper, McCaleb, & Montgomery, 1983).
Synthesis of penta-glutamyl derivative : Another study focused on synthesizing the penta-glutamyl derivative of N-[4-[N-[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl)-L-glutamic acid. This work is important for understanding the complex synthesis processes and potential applications in targeted drug delivery (Styles & Kelley, 1990).
Pharmacological Applications
Polymeric derivatives for antitumor agents : Research into the synthesis and characterization of polymeric derivatives of this compound, a widely used antitumor agent, has been conducted. This includes exploring derivatives of poly(L-lysine) and poly(vinyl alcohol), contributing to the development of novel antitumor therapies (Przybylski, Fell, Ringsdorf, & Zaharko, 1978).
Study of structural determinants of biological activity : Research into the importance of side-chain amide carbonyl group as a structural determinant of biological activity has been conducted. This provides insights into the molecular structure and its impact on pharmacological effectiveness (Rosowsky & Forsch, 1982).
Chemical Characterization
Chemical ionization mass spectrometry : Studies have been conducted on the use of chemical ionization mass spectrometry for characterizing analogues of this compound. This research is crucial for understanding the chemical properties and potential modifications of the compound (Cheung, Tattam, Antonjuk, & Boadle, 1985).
UV spectrophotometric method for determination : A UV spectrophotometric method for determining folic acid in pharmaceutical tablets and dissolution tests has been developed. This contributes to the analytical methodologies for quantifying and studying this compound (Matias, Ribeiro, Sarraguça, & Lopes, 2014).
Mechanism of Action
Target of Action
The primary target of L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester is the dihydrofolate reductase enzyme . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines .
Mode of Action
This compound binds competitively to the dihydrofolate reductase enzyme . This binding blocks the synthesis of tetrahydrofolate, leading to a deficiency of this compound .
Biochemical Pathways
The deficiency of tetrahydrofolate caused by this compound results in a reduction of DNA, RNA, and protein synthesis . This is because tetrahydrofolate is essential for the production of purines and pyrimidines, which are the building blocks of DNA and RNA .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the synthesis of DNA, RNA, and proteins . This can lead to a halt in cell division and growth, which is why compounds that target dihydrofolate reductase are often used as antineoplastic agents .
Properties
IUPAC Name |
dimethyl (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O5/c1-4-5-16(12-17-13-28-22-20(29-17)21(26)31-25(27)32-22)14-6-8-15(9-7-14)23(34)30-18(24(35)37-3)10-11-19(33)36-2/h1,6-9,13,16,18H,5,10-12H2,2-3H3,(H,30,34)(H4,26,27,28,31,32)/t16?,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APABDPCMDMRBDJ-DAFXYXGESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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